molecular formula C9H9NO4 B181074 Methyl 2-Methyl-4-nitrobenzoate CAS No. 62621-09-4

Methyl 2-Methyl-4-nitrobenzoate

Cat. No. B181074
CAS RN: 62621-09-4
M. Wt: 195.17 g/mol
InChI Key: JJHCLPDHYBSSHC-UHFFFAOYSA-N
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Patent
US09174974B2

Procedure details

To 2-methyl-4-nitrobenzoic acid (10.5 g, 58.0 mmol) in CH2Cl2 (80 ml) was added 2.0 M oxalyl chloride in methylene chloride (39.9 ml, 80 mmol), followed by DMF (0.224 ml, 2.90 mmol). The mixture was stirred at 40° C. for 1.5 h and then at rt for 0.5 h. Solvent was removed and the residue was put on high vacuum for 0.5 h. The acyl chloride prepared was then dissolved in methylene chloride (40 mL) and cooled at 0° C., MeOH (40 mL) was added and the mixture was stirred at 0° C. for 0.5 h. Solvent was removed, the crude was diluted with EtOAc, washed with sat. sodium bicarbonate, brine. The organic layer was dried over sodium sulfate and concentrated to give Intermediate 3A (11.35 g, 58.2 mmol, 100% yield) as a white solid. 1H NMR (400 MHz, chloroform-d) δ ppm 7.98-8.11 (m, 3H) 3.93 (s, 3H) 2.67 (s, 3H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
39.9 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.224 mL
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:14](Cl)(=O)C(Cl)=O.CO>C(Cl)Cl.CN(C=O)C>[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
39.9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.224 mL
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed
WAIT
Type
WAIT
Details
the residue was put on high vacuum for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The acyl chloride prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed
ADDITION
Type
ADDITION
Details
the crude was diluted with EtOAc
WASH
Type
WASH
Details
washed with sat. sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 58.2 mmol
AMOUNT: MASS 11.35 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.